molecular formula C17H12O4 B11845063 2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid CAS No. 83384-45-6

2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid

Cat. No.: B11845063
CAS No.: 83384-45-6
M. Wt: 280.27 g/mol
InChI Key: XTIXXTOYGHWMFU-UHFFFAOYSA-N
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Description

2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromene moiety with a benzoic acid group, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid typically involves the condensation of a chromone derivative with a benzoic acid derivative. One common method is the reaction of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in inflammation and oxidative stress, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Oxo-4H-chromen-2-yl)methyl)benzoic acid is unique due to its combined chromene and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

83384-45-6

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-[(4-oxochromen-2-yl)methyl]benzoic acid

InChI

InChI=1S/C17H12O4/c18-15-10-12(21-16-8-4-3-7-14(15)16)9-11-5-1-2-6-13(11)17(19)20/h1-8,10H,9H2,(H,19,20)

InChI Key

XTIXXTOYGHWMFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)C3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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